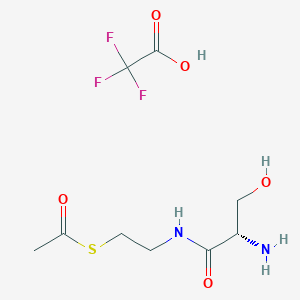

Udp-2-fluoro-2-deoxyglucuronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

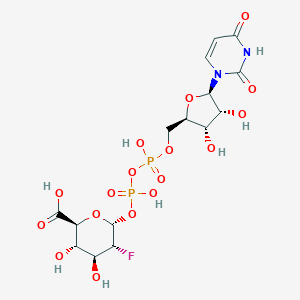

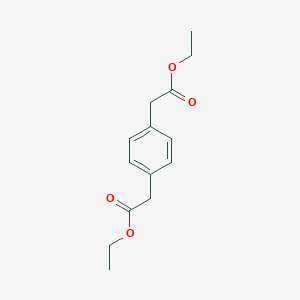

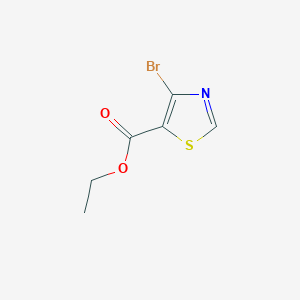

UDP-2-fluoro-2-deoxyglucuronic acid (UDP-GlcUA) is an important molecule in the field of glycobiology. It is a nucleotide sugar that is involved in the biosynthesis of glycosaminoglycans (GAGs), which are a class of complex carbohydrates that are found in the extracellular matrix of many tissues in the body. UDP-GlcUA is synthesized by a series of enzymatic reactions that involve the conversion of glucose to UDP-glucose, followed by the addition of a uridine monophosphate (UMP) group and the oxidation of the C-6 hydroxyl group to a carboxyl group.

Wirkmechanismus

Udp-2-fluoro-2-deoxyglucuronic acid acts as a substrate for the enzymes that are involved in the biosynthesis of GAGs. Specifically, it is involved in the synthesis of hyaluronic acid, which is a major component of the extracellular matrix. Udp-2-fluoro-2-deoxyglucuronic acid is also involved in the synthesis of other GAGs, including chondroitin sulfate and heparan sulfate.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of Udp-2-fluoro-2-deoxyglucuronic acid are largely related to its role in the biosynthesis of GAGs. GAGs are important components of the extracellular matrix and are involved in a wide range of biological processes, including cell adhesion, cell signaling, and tissue development. Udp-2-fluoro-2-deoxyglucuronic acid has also been shown to play a role in the regulation of inflammation and immune responses.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of studying Udp-2-fluoro-2-deoxyglucuronic acid in the laboratory is that it is a well-characterized molecule that is involved in a well-understood biosynthetic pathway. This makes it relatively easy to study the effects of Udp-2-fluoro-2-deoxyglucuronic acid on GAG biosynthesis and other biological processes. However, one limitation of studying Udp-2-fluoro-2-deoxyglucuronic acid is that it is a relatively complex molecule that is difficult to synthesize in large quantities. This can make it challenging to perform large-scale experiments with Udp-2-fluoro-2-deoxyglucuronic acid.

Zukünftige Richtungen

There are several future directions for research on Udp-2-fluoro-2-deoxyglucuronic acid. One area of interest is the role of Udp-2-fluoro-2-deoxyglucuronic acid in the regulation of inflammation and immune responses. Another area of interest is the development of new synthetic methods for Udp-2-fluoro-2-deoxyglucuronic acid that would allow for larger-scale experiments. Additionally, there is interest in studying the effects of Udp-2-fluoro-2-deoxyglucuronic acid on other biological processes, such as tissue development and wound healing.

Synthesemethoden

The synthesis of Udp-2-fluoro-2-deoxyglucuronic acid involves several enzymatic steps that are catalyzed by specific enzymes. The first step involves the conversion of glucose to UDP-glucose by the enzyme UDP-glucose pyrophosphorylase. This reaction is followed by the addition of a UMP group to UDP-glucose by the enzyme UDP-glucose dehydrogenase. The final step involves the oxidation of the C-6 hydroxyl group of UDP-glucuronic acid by the enzyme UDP-glucuronic acid 4-epimerase.

Wissenschaftliche Forschungsanwendungen

Udp-2-fluoro-2-deoxyglucuronic acid has been extensively studied in the field of glycobiology due to its importance in the biosynthesis of GAGs. GAGs are involved in a wide range of biological processes, including cell adhesion, cell signaling, and tissue development. Udp-2-fluoro-2-deoxyglucuronic acid has also been shown to play a role in the regulation of inflammation and immune responses.

Eigenschaften

CAS-Nummer |

149091-03-2 |

|---|---|

Produktname |

Udp-2-fluoro-2-deoxyglucuronic acid |

Molekularformel |

C15H21FN2O17P2 |

Molekulargewicht |

582.28 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-fluoro-3,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C15H21FN2O17P2/c16-6-8(21)9(22)11(13(24)25)33-14(6)34-37(29,30)35-36(27,28)31-3-4-7(20)10(23)12(32-4)18-2-1-5(19)17-15(18)26/h1-2,4,6-12,14,20-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,17,19,26)/t4-,6-,7-,8-,9+,10-,11+,12-,14-/m1/s1 |

InChI-Schlüssel |

ZXGAFQYUWRNMFJ-PCZBHKJPSA-N |

Isomerische SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)F)O)O |

SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)F)O)O |

Kanonische SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)F)O)O |

Andere CAS-Nummern |

149091-03-2 |

Synonyme |

UDP-2-fluoro-2-deoxyglucuronic acid UDP-FDGLU uridine diphosphate 2-fluoro-2-deoxy-D-glucuronic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

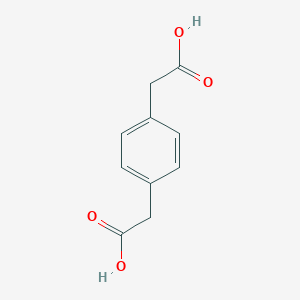

![3-(4-hydroxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B140755.png)

![[Butoxy-(4-methylbenzoyl)amino] acetate](/img/structure/B140762.png)